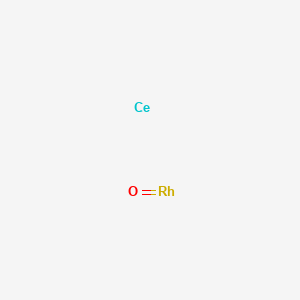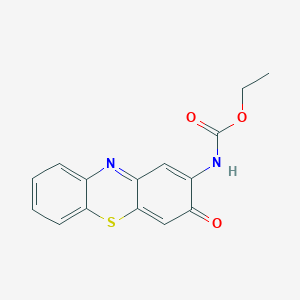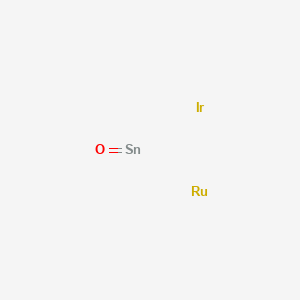
iridium;oxotin;ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium;oxotin;ruthenium is a complex compound that combines the unique properties of iridium, oxotin, and ruthenium. These elements belong to the transition metals group and are known for their exceptional catalytic, electronic, and photophysical properties. The combination of these elements in a single compound offers a wide range of applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of iridium;oxotin;ruthenium involves several synthetic routes, including coordination design, ion exchange, and electrochemical deposition. These methods are chosen based on the desired properties and applications of the compound. For example, the polymeric precursor method is often used to synthesize mixed oxides of iridium and ruthenium, which involves the formation of a gel containing the metal precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced techniques such as defect engineering and dipping methods. These methods ensure high purity and yield of the compound, making it suitable for various industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Iridium;oxotin;ruthenium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen, oxygen, and various organic and inorganic ligands. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, the incorporation of iridium in ruthenium phosphides can lead to the formation of highly active catalysts for hydrogen evolution reactions .
Applications De Recherche Scientifique
Iridium;oxotin;ruthenium has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogen evolution and oxidation reactions.
Biology: Employed in the development of luminescent chemosensors for anion sensing.
Industry: Utilized in the production of advanced materials and coatings, such as pH sensing electrodes.
Mécanisme D'action
The mechanism of action of iridium;oxotin;ruthenium involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can induce cell death through various mechanisms, including apoptosis and necrosis. The specific pathways involved depend on the ligands and coordination environment of the compound .
Comparaison Avec Des Composés Similaires
Iridium;oxotin;ruthenium shares similarities with other transition metal complexes, such as those containing rhodium and osmium. it also exhibits unique properties that set it apart from these compounds. For example, this compound has been shown to have higher catalytic activity and stability compared to similar ruthenium and iridium complexes .
List of Similar Compounds
- Rhodium;oxotin;ruthenium
- Osmium;oxotin;ruthenium
- Platinum;oxotin;ruthenium
These compounds share some common properties with this compound but differ in their specific applications and effectiveness.
Propriétés
Numéro CAS |
151286-62-3 |
|---|---|
Formule moléculaire |
IrORuSn |
Poids moléculaire |
428.0 g/mol |
Nom IUPAC |
iridium;oxotin;ruthenium |
InChI |
InChI=1S/Ir.O.Ru.Sn |
Clé InChI |
VLCGRGQXUYCXGX-UHFFFAOYSA-N |
SMILES canonique |
O=[Sn].[Ru].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)
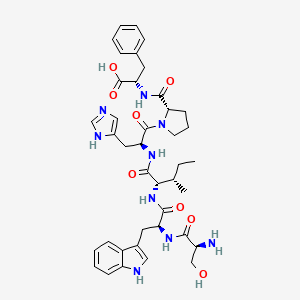
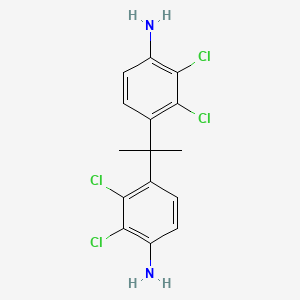


![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)

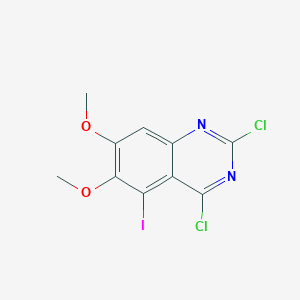

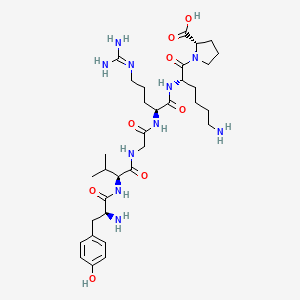
![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)
